Cas no 535969-37-0 (1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI))

1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI)
- 535969-37-0
- SCHEMBL9924223
- 4-Isopropyl-2,3-dihydro-1H-inden-1-one
- AKOS006324707
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- MDL: MFCD11518589
- Inchi: 1S/C12H14O/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8H,6-7H2,1-2H3
- InChI Key: AZSRLYMCJKSXEN-UHFFFAOYSA-N
- SMILES: O=C1CCC2C1=CC=CC=2C(C)C
Computed Properties
- Exact Mass: 174.104465066g/mol
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1006022-10g |
4-isopropylindan-1-one |
535969-37-0 | 95% | 10g |
$2390 | 2025-03-03 | |
eNovation Chemicals LLC | Y1006022-10g |
4-isopropylindan-1-one |
535969-37-0 | 95% | 10g |
$2390 | 2024-07-28 | |
eNovation Chemicals LLC | Y1006022-10g |
4-isopropylindan-1-one |
535969-37-0 | 95% | 10g |
$2390 | 2025-03-01 |
1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI)
Introduction to 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) and Its Significance in Modern Chemical Research
1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI), identified by the CAS number 535969-37-0, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the class of heterocyclic compounds, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of a substituted indene core alongside functional groups such as hydroxyl and alkyl substitutions makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's systematic name, 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI), provides insight into its structural features. The term inden refers to a bicyclic aromatic structure consisting of a benzene ring fused to a cyclopentane ring. The 1-one suffix indicates the presence of a carbonyl group at the first position of the indene ring, while 2,3-dihydro suggests the saturation of the second and third positions of the indene system. The 4-(1-methylethyl) part denotes an isopropyl group attached at the fourth position of the indene ring. The (9CI) notation indicates that this name follows Chemical Indentity (CI) rules, ensuring consistency with international chemical nomenclature standards.
In recent years, there has been growing interest in exploring the pharmacological properties of 1H-Inden-1-one derivatives due to their structural similarity to known bioactive molecules. The indene scaffold is particularly noteworthy because it mimics several natural products and pharmaceuticals that exhibit significant biological activity. For instance, compounds derived from indene have been investigated for their potential roles in anti-inflammatory, antimicrobial, and anticancer therapies. The substitution pattern in 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) may confer specific interactions with biological targets, making it a valuable candidate for further exploration.
One of the most compelling aspects of this compound is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications through various organic reactions such as alkylation, acylation, and hydrogenation. These modifications can be tailored to enhance specific pharmacological properties or to optimize metabolic stability. Recent advances in catalytic methods have further streamlined the synthesis of complex indene derivatives, enabling researchers to explore more intricate structural motifs with greater ease.
The chemical reactivity of 1H-Inden-1-one,2,3-dihydro-4-(1-methylethyl)-(9CI) is also noteworthy. The carbonyl group at position 1 can participate in traditional reactions such as nucleophilic addition and condensation reactions, while the aromatic nature of the indene core allows for electrophilic aromatic substitution. Additionally, the isopropyl group at position 4 can serve as a handle for further derivatization via oxidation or reduction pathways. These features make it an attractive building block for constructing more complex molecules with tailored properties.
In terms of biological activity, 1H-Inden-1-one derivatives have shown promise in several preclinical studies. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, 2-hydroxyindanones, which are closely related to this compound class, have been explored for their antimicrobial properties against resistant bacterial strains. These findings underscore the importance of exploring new derivatives from this scaffold for addressing unmet medical needs.
The development of computational tools has significantly accelerated the discovery process for novel bioactive compounds like 1H-Inden-1-one derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This approach has been particularly effective in identifying lead compounds for drug development pipelines. By leveraging these computational methods, 535969-37-0 could be rapidly screened against various biological targets to identify promising candidates for further investigation.
Another exciting avenue involves exploring 1H-Inden-1-one derivatives as precursors to functional materials. Indene-based polymers and coatings have been investigated for their unique electronic properties, making them suitable for applications in organic electronics or photovoltaic devices. The ability to modify the indene core with different substituents allows researchers to fine-tune material characteristics such as conductivity or optical absorption spectra. This interdisciplinary approach highlights the broad utility of compounds like 535969-37-0 beyond traditional pharmaceutical applications.
The synthesis and characterization of new derivatives also contribute to our fundamental understanding of heterocyclic chemistry. Studies on compounds like 2-methylindanone derivatives provide insights into reaction mechanisms and electronic effects within aromatic systems. These insights are not only academically rewarding but also inform future synthetic strategies in drug discovery programs, ensuring that efforts remain focused on high-value targets with clear therapeutic potential.
As research continues, 535969-37-0 will undoubtedly play a significant role in advancing both academic knowledge and industrial applications within organic chemistry and pharmaceutical sciences. Its unique structural features offer numerous opportunities for innovation, making it a cornerstone compound worthy of continued investigation by researchers worldwide.
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